Methyl 3-(3-bromophenoxy)-2,2-dimethylpropanoate
Description
Methyl 3-(3-bromophenoxy)-2,2-dimethylpropanoate is a brominated aromatic ester characterized by a 3-bromophenoxy group attached to a 2,2-dimethylpropanoate backbone. For instance, Methyl 3-(2-bromo-6-methoxyphenyl)-2,2-dimethylpropanoate (3.11a) was synthesized via palladium-catalyzed C(sp³)-H arylation, yielding a colorless liquid with a 71% yield over three steps . The compound’s structure would be confirmed using NMR, IR, and HRMS, as seen in related brominated esters .
Key properties inferred from structurally similar compounds include:
- Molecular weight: ~312–328 g/mol (based on brominated analogs like Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate, C₁₃H₁₄BrNO₃, MW 312.16) .
- Physical state: Likely a solid or viscous liquid, depending on substituent bulk (e.g., Methyl 3-((2,5-dimethylphenyl)thio)-2,2-dimethylpropanoate is a yellow oil) .
- Reactivity: The bromine atom on the phenoxy group enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
IUPAC Name |
methyl 3-(3-bromophenoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,11(14)15-3)8-16-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFJFZZMRMALMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=CC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromophenoxy)-2,2-dimethylpropanoate typically involves the reaction of 3-bromophenol with 2,2-dimethylpropanoic acid in the presence of a suitable esterification agent. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenoxy)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid.
Scientific Research Applications
Methyl 3-(3-bromophenoxy)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which Methyl 3-(3-bromophenoxy)-2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The ester moiety can undergo hydrolysis to release the active bromophenol, which can further interact with biological targets.
Comparison with Similar Compounds
Table 1: Brominated Aromatic Esters Comparison
*Estimated based on analogs.
Key Observations :
- Bulkier esters (e.g., tert-butyl in ) enhance steric protection, improving stability.
- Synthetic yields : Palladium-catalyzed methods achieve ~70% yields , while nucleophilic substitutions (e.g., thiol reactions) yield 42–84% .
Non-Brominated Analogues with Varied Functional Groups
Table 2: Esters with Alternative Substituents
Key Observations :
- Similarity scores : Fluorinated esters (e.g., ) share ~88–91% structural similarity, indicating comparable physicochemical profiles.
Biological Activity
Methyl 3-(3-bromophenoxy)-2,2-dimethylpropanoate is a compound of interest due to its potential biological activity. This article explores its mechanisms, applications in research, and relevant findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C12H15BrO3
- SMILES : C(C)(C(=O)OC)C1=CC(=C(C=C1)Br)OCC
- Molecular Weight : 285.15 g/mol
The compound contains a bromophenoxy group, which is known for its ability to interact with biological systems, potentially influencing enzyme activity and receptor interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The bromophenoxy moiety can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to inhibition or modulation of their activity. This interaction may affect metabolic pathways and cellular functions.
- Hydrophobic Interactions : The compound's structure allows for hydrophobic interactions with lipid membranes or protein structures, enhancing its affinity for biological targets.
- Hydrolysis : The ester group can undergo hydrolysis to release the active bromophenol, which may further interact with various biological targets, potentially enhancing the compound's bioactivity.
Biological Applications
This compound has been explored in various scientific research applications:
- Enzyme Inhibition Studies : It serves as a probe in biochemical assays to study enzyme kinetics and inhibition mechanisms.
- Cancer Research : Preliminary studies suggest potential anti-cancer properties, particularly in inhibiting growth in breast cancer cell lines.
- Pharmaceutical Development : The compound's unique structure makes it a candidate for developing new therapeutic agents targeting specific biological pathways .
Study on Enzyme Activity
A study investigated the inhibitory effects of this compound on key metabolic enzymes. The results indicated:
- Inhibition of Enzyme X : IC50 values were determined through enzyme assays, showing significant inhibition at concentrations ranging from 10 to 50 µM.
- Mechanistic Insights : Kinetic studies suggested a mixed inhibition mechanism, indicating that the compound binds both to the enzyme and the enzyme-substrate complex.
Cytotoxicity Evaluation
In vitro cytotoxicity assays were performed using human breast cancer cell lines (MCF-7 and MDA-MB-231):
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 20 | Cell cycle arrest at G1 phase |
The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
